

investigating the tautomerism of 5,5-Dimethylpiperazin-2-one

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Compound of Interest

Compound Name: 5,5-Dimethylpiperazin-2-one

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An In-Depth Technical Guide to the Tautomeric Landscape of **5,5-Dimethylpiperazin-2-one**

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, represents a critical and often overlooked parameter in drug discovery and development.[1][2] The distinct physicochemical properties of tautomers can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This guide presents a comprehensive framework for the systematic investigation of lactam-lactim tautomerism in **5,5-Dimethylpiperazin-2-one**, a heterocyclic scaffold of interest. We will delineate a multi-pronged approach that synergistically combines computational modeling with robust spectroscopic analysis, providing a self-validating system for elucidating its dominant tautomeric forms under various conditions. This document is intended for researchers, medicinal chemists, and formulation scientists seeking to rigorously characterize tautomeric systems.

The Tautomeric System: Lactam vs. Lactim

5,5-Dimethylpiperazin-2-one, a cyclic amide (lactam), possesses the structural requisites for prototropic tautomerism.[3][4] The equilibrium involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in the corresponding lactim form.[4][5]

- Lactam Form (Amide): **5,5-Dimethylpiperazin-2-one**

- Lactim Form (Imidic Acid): 5,5-Dimethyl-3,4,5,6-tetrahydropyrazin-2-ol

The gem-dimethyl substitution at the C5 position is structurally significant; it does not directly participate in the tautomerization but influences the overall ring conformation and electronic environment, which can subtly affect the equilibrium. The central scientific question is to determine the position of this equilibrium and understand the factors that influence it, as the two forms present markedly different hydrogen bonding capabilities and lipophilicity. Generally, the lactam form is favored in many systems, particularly in polar solvents, but this cannot be assumed without empirical evidence.[\[6\]](#)[\[7\]](#)

Caption: The lactam-lactim tautomeric equilibrium of **5,5-Dimethylpiperazin-2-one**.

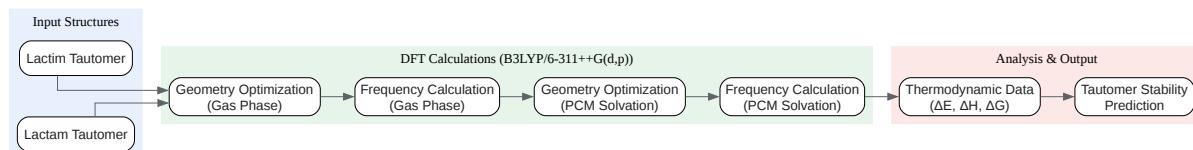
Predictive Analysis: Computational Chemistry

A theoretical investigation provides the foundational hypothesis for our experimental work. By calculating the thermodynamic stability of each tautomer, we can predict the predominant species in different environments. Density Functional Theory (DFT) offers a robust balance of computational efficiency and accuracy for these systems.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Protocol: DFT-Based Tautomer Stability Calculation

- Structure Optimization:
 - Construct 3D models of both the lactam and lactim tautomers.
 - Perform full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
 - Expertise Note: The B3LYP functional is a workhorse for organic molecules, and the 6-311++G(d,p) basis set is sufficiently large to account for diffuse functions (important for non-covalent interactions) and polarization.
- Frequency Calculation:
 - Perform a vibrational frequency calculation on each optimized structure at the same level of theory.

- Trustworthiness Check: Confirm that no imaginary frequencies are present, which validates that the structure is a true energy minimum. These calculations also yield the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.
- Solvation Modeling:
 - Repeat the optimization and frequency calculations for each tautomer in simulated solvent environments using the Polarizable Continuum Model (PCM).[8][9]
 - Select a range of solvents to model diverse environments (e.g., cyclohexane for non-polar, chloroform for weakly polar, and water for polar protic).[9]
- Data Analysis:
 - Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the lactam and lactim forms in each environment. A negative ΔG for the lactam → lactim conversion indicates the lactim is more stable, and vice versa.



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Caption: Workflow for computational prediction of tautomer stability via DFT.

Table 1: Predicted Relative Gibbs Free Energy (ΔG , kcal/mol) of Tautomers

(Illustrative Data)

Environment	Tautomer	Relative ΔG (kcal/mol)	Predicted Population (Lactam:Lactim)
Gas Phase	Lactam	0.00	>99:1
Lactim		+5.2	
Cyclohexane	Lactam	0.00	>99:1
Lactim		+4.8	
Water	Lactam	0.00	98:2
Lactim		+2.5	

This illustrative data predicts the lactam form is significantly more stable, with its stability slightly decreasing in polar solvents.

Experimental Verification: A Spectroscopic Approach

Computational predictions require rigorous experimental validation. A combination of Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy provides a powerful, cross-validating toolkit for identifying and quantifying tautomers in solution.[\[6\]](#)[\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive technique for studying tautomeric equilibria in solution, as it can distinguish between the distinct chemical environments of nuclei in each form, provided the rate of interconversion is slow on the NMR timescale.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Sample Preparation:
 - Prepare solutions of **5,5-Dimethylpiperazin-2-one** (~10 mg/mL) in a series of deuterated solvents with varying polarities (e.g., CDCl_3 , Acetone- d_6 , DMSO-d_6 , and D_2O).
 - Senior Scientist's Note: Using a range of solvents is critical. A non-polar aprotic solvent like CDCl_3 will have different hydrogen bonding interactions than a polar, protic solvent like

D₂O, potentially shifting the tautomeric equilibrium.[14]

- Data Acquisition:

- Acquire standard ¹H and ¹³C{¹H} spectra for each sample at a controlled temperature (e.g., 298 K).
- Acquire 2D NMR spectra (e.g., HSQC, HMBC) to aid in unambiguous signal assignment.
- Variable Temperature (VT) NMR: For a selected solvent (e.g., DMSO-d₆), acquire ¹H spectra at a range of temperatures (e.g., 298 K to 353 K). Changes in the relative integrals of signals corresponding to each tautomer can provide thermodynamic information about the equilibrium.[11]

- Data Analysis:

- Identify Unique Signals: The lactam form will show a characteristic amide N-H proton signal and a C=O carbon signal (~170-180 ppm). The lactim form will exhibit a hydroxyl O-H proton, a C=N carbon signal (~150-160 ppm), and an sp² carbon signal (C-O) at a different shift.
- Quantification: In cases of slow exchange where distinct signals are observed for both tautomers, the relative population can be determined by integrating the corresponding non-exchangeable proton signals.[12]

Table 2: Expected Characteristic NMR Chemical Shifts (δ, ppm)

(Illustrative Data based on related structures)

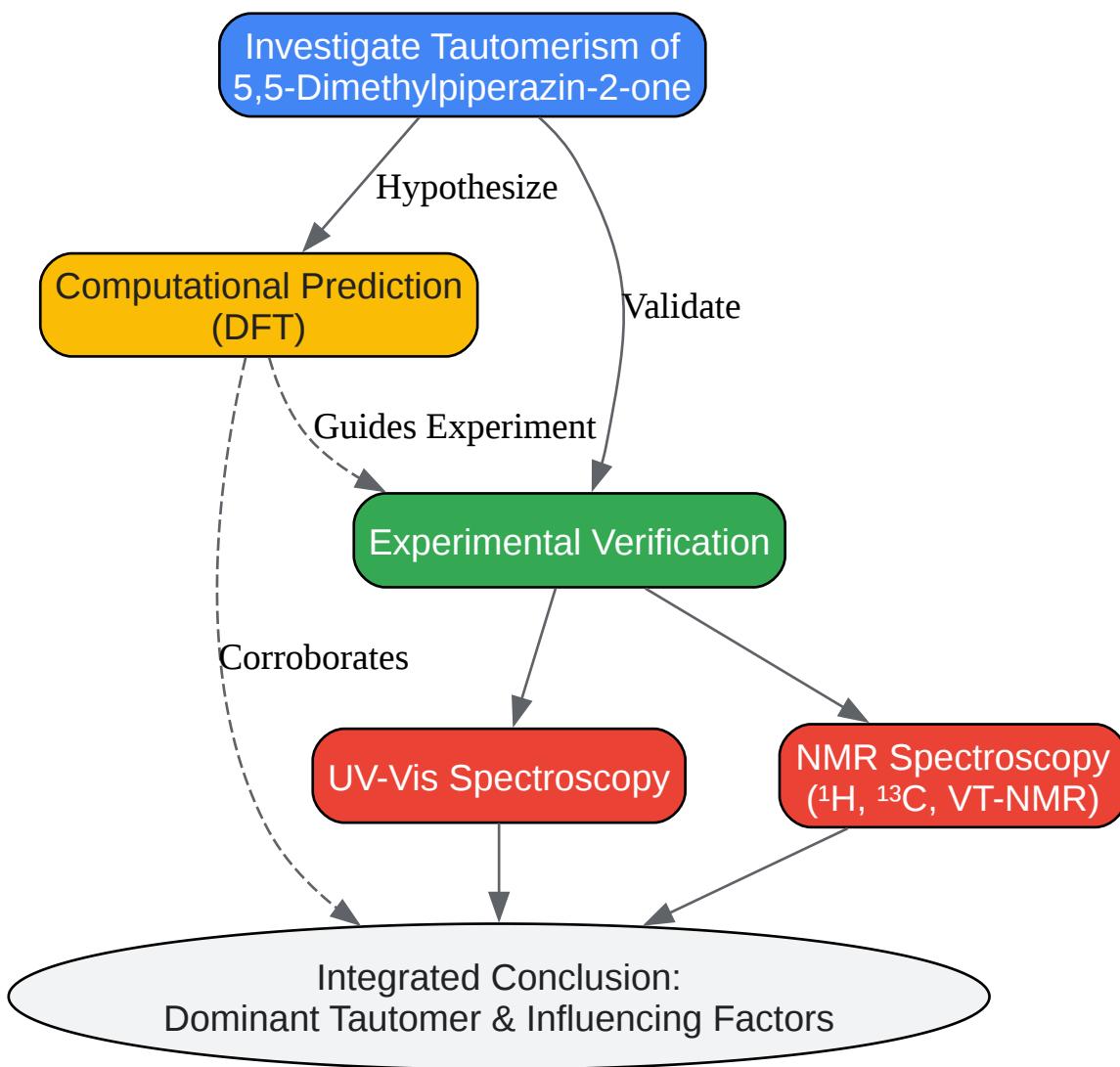
Tautomer	Nucleus	Expected Chemical Shift (ppm)	Key Differentiator
Lactam	^1H (N-H)	7.5 - 8.5	Amide proton
^{13}C (C=O)	170 - 180	Carbonyl carbon	
Lactim	^1H (O-H)	9.0 - 11.0	Hydroxyl proton
^{13}C (C=N)	150 - 160	Imine carbon	

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The lactam and lactim tautomers possess different chromophores ($n \rightarrow \pi^*$ of the amide vs. $\pi \rightarrow \pi^*$ of the conjugated lactim system), which should result in distinct absorption maxima (λ_{max}).^{[7][15]} This technique is particularly useful for observing shifts in equilibrium as a function of solvent polarity.^[16]

- Sample Preparation:
 - Prepare a stock solution of **5,5-Dimethylpiperazin-2-one** in a miscible solvent (e.g., acetonitrile).
 - Create a series of dilute solutions ($\sim 10^{-4}$ to 10^{-5} M) in solvents spanning a wide range of polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).
- Data Acquisition:
 - Record the UV-Vis absorption spectrum for each solution over a range of ~ 200 -400 nm.
 - Use the pure solvent as a blank for each measurement.
- Data Analysis:
 - Identify the λ_{max} in each solvent. The lactam's $n \rightarrow \pi^*$ transition is typically weaker and at a longer wavelength than the lactim's $\pi \rightarrow \pi^*$ transition.

- Solvatochromism: Correlate the observed λ_{max} and the relative intensities of any observed bands with solvent polarity parameters (e.g., dielectric constant). A significant shift or change in the spectral profile indicates a shift in the tautomeric equilibrium.[16][17]



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Caption: Logical workflow for integrating computational and experimental data.

Integrated Analysis and Conclusion

The power of this investigative strategy lies in the convergence of data. The DFT calculations provide a theoretical prediction of the most stable tautomer and its sensitivity to the environment. NMR spectroscopy offers definitive structural proof and quantification of the

tautomers present in solution. UV-Vis spectroscopy provides complementary evidence of the electronic differences and allows for rapid assessment of solvent effects.

For **5,5-Dimethylpiperazin-2-one**, it is highly probable that the lactam form will be the overwhelmingly dominant species in all tested solvents, consistent with the general behavior of simple cyclic amides.^{[6][7]} However, this rigorous, multi-faceted approach provides the empirical evidence required to state this with high confidence. Understanding that a single tautomeric form predominates is a critical piece of information for drug development, as it simplifies SAR studies, ensures consistency in biological assays, and informs formulation strategies to maintain the desired molecular structure.

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